Avasimibe

ACAT SOAT Cholesterol Metabolism

Avasimibe (CI-1011, PD-148515) is an orally bioavailable inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). It exhibits dual inhibitory activity against both ACAT1 (SOAT1) and ACAT2 (SOAT2) isoforms, with reported IC50 values of 24 μM and 9.2 μM, respectively, as consistently documented across multiple authoritative sources.

Molecular Formula C29H43NO4S
Molecular Weight 501.7 g/mol
CAS No. 166518-60-1
Cat. No. B1665837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvasimibe
CAS166518-60-1
Synonyms2,6-bis(1-methylethyl)phenyl ((2,4,6-tris(1-methylethyl)phenyl)acetyl)sulfamate
avasimibe
avasimibe sodium
CI 1011
CI-1011
Molecular FormulaC29H43NO4S
Molecular Weight501.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
InChIInChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)
InChIKeyPTQXTEKSNBVPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avasimibe (CAS 166518-60-1) Procurement: ACAT/SOAT Dual Inhibitor Profile for Atherosclerosis, Cancer, and Neurodegeneration Research


Avasimibe (CI-1011, PD-148515) is an orally bioavailable inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT) [1]. It exhibits dual inhibitory activity against both ACAT1 (SOAT1) and ACAT2 (SOAT2) isoforms, with reported IC50 values of 24 μM and 9.2 μM, respectively, as consistently documented across multiple authoritative sources . Avasimibe has advanced to Phase III clinical development for atherosclerosis and hyperlipidemia, and is additionally utilized in preclinical research for prostate cancer and Alzheimer's disease [2].

Why Avasimibe Cannot Be Substituted with General ACAT Inhibitors: Isoform Selectivity and Clinical Outcome Divergence


ACAT inhibitors exhibit profound differences in isoform selectivity profiles, in vivo efficacy outcomes, and safety characteristics that preclude generic substitution. Avasimibe is a dual ACAT1/2 inhibitor with modest micromolar potency ; in contrast, K-604 is a potent and highly selective ACAT1 inhibitor (IC50 0.45 μM) with ~230-fold selectivity over ACAT2, while Nevanimibe exhibits sub-nanomolar ACAT1 potency (EC50 9 nM) . Critically, despite robust preclinical atherosclerosis reduction in animal models, Avasimibe failed to demonstrate efficacy in human coronary atherosclerosis trials and paradoxically elevated LDL cholesterol by 7.8–10.9% [1]. These divergent selectivity-potency-clinical outcome relationships underscore that ACAT inhibitors are not interchangeable tools for cholesterol metabolism research.

Avasimibe Quantitative Evidence: Direct Comparator Data for Informed Scientific Selection


Dual ACAT1/2 Inhibition Profile: Avasimibe vs. K-604 vs. Pactimibe vs. Nevanimibe

Avasimibe exhibits a distinct dual ACAT1/ACAT2 inhibition profile with IC50 values of 24 μM and 9.2 μM, respectively . In direct comparison, K-604 dihydrochloride demonstrates substantially higher ACAT1 potency (IC50 0.45 μM) with marked ACAT1 selectivity (ACAT2 IC50 102.85 μM, selectivity ratio ~229-fold) [1]. Pactimibe sulfate exhibits more potent dual inhibition than Avasimibe, with ACAT1 IC50 4.9 μM and ACAT2 IC50 3.0 μM . Nevanimibe (PD-132301) displays sub-nanomolar ACAT1 potency (EC50 9 nM) with moderate ACAT2 inhibition (EC50 368 nM) .

ACAT SOAT Cholesterol Metabolism Inhibitor Selectivity

Avasimibe vs. Pactimibe: Direct Comparative Potency Data from Published Literature

A peer-reviewed study directly compared the ACAT inhibitory activity of Avasimibe and Pactimibe sulfate [1]. Pactimibe exhibited dual inhibition for ACAT1 and ACAT2 at micromolar levels more potently than Avasimibe. Kinetic analysis revealed Pactimibe is a noncompetitive inhibitor of oleoyl-CoA with a Ki value of 5.6 μM, and inhibited cholesteryl ester formation in human monocyte-derived macrophages with an IC50 of 6.7 μM. At 3 and 10 mg/kg doses for 90 days in atherogenic diet-fed hamsters, Pactimibe decreased serum total cholesterol by 70% and 72%, and reduced aortic fatty streak area by 79% and 95%, respectively [1].

ACAT Inhibition Atherosclerosis Comparative Pharmacology

Avasimibe Human Coronary Atherosclerosis Clinical Trial: IVUS and LDL Cholesterol Outcomes

In the A-PLUS randomized, double-blind, placebo-controlled trial (N=varies; dosages: 50, 250, and 750 mg QD for up to 24 months), Avasimibe failed to demonstrate favorable alteration of coronary atherosclerosis as assessed by intravascular ultrasound (IVUS) [1]. Mean total plaque volume change was +7.7 mm³ (50 mg), +4.1 mm³ (250 mg), and +4.8 mm³ (750 mg), compared to +0.7 mm³ for placebo (adjusted P=0.17, 0.37, and 0.37, respectively) [1]. Percent atheroma volume increased by 0.4% (placebo) versus 0.7%, 0.8%, and 1.0% in Avasimibe groups [1]. Critically, LDL cholesterol increased by 1.7% with placebo versus 7.8%, 9.1%, and 10.9% in Avasimibe groups (P<0.05 for all comparisons) [1].

Atherosclerosis Clinical Trial IVUS LDL Cholesterol

Avasimibe CYP450 Inhibition Profile: Quantitative Comparison of CYP2C9, CYP1A2, and CYP2C19 IC50 Values

Avasimibe inhibits multiple human cytochrome P450 isoenzymes, which is critical for experimental design in co-treatment studies and for interpreting off-target effects . The compound inhibits CYP2C9 with IC50 2.9 μM, CYP1A2 with IC50 13.9 μM, and CYP2C19 with IC50 26.5 μM . Notably, Avasimibe inhibits CYP2C9 (IC50 2.9 μM) more potently than it inhibits ACAT1 (IC50 24 μM) and ACAT2 (IC50 9.2 μM) . Additionally, Avasimibe has been shown to be a potent inducer of CYP3A4 and multidrug resistance protein 1 (MDR1) [1].

CYP450 Drug Metabolism Drug-Drug Interaction ADME

Avasimibe Enhances Atorvastatin Lipid-Lowering: Combination Therapy Quantitative Data

In a double-blind, randomized, 3-sequence crossover trial in 27 subjects with homozygous familial hypercholesterolemia (HoFH), Avasimibe 750 mg QD monotherapy produced no significant lipid changes [1]. However, Avasimibe (750 mg QD) combined with atorvastatin (80 mg QD) resulted in significantly greater total cholesterol reduction (-22%) compared to atorvastatin alone (-18%) (P<0.05) [1]. The combination also produced numerically greater reductions in triglycerides (-24% vs -13%), LDL-C (-23% vs -19%), and VLDL-C (-24% vs -13%) compared to atorvastatin monotherapy [1].

Familial Hypercholesterolemia Combination Therapy Statin Lipid Metabolism

Avasimibe Recommended Research Applications: Evidence-Backed Procurement Scenarios


Negative Control or Mechanistic Tool in Atherosclerosis Studies Involving ACAT Inhibition

Based on the A-PLUS clinical trial showing Avasimibe did not favorably alter coronary atherosclerosis and increased LDL cholesterol by 7.8–10.9% versus placebo (+1.7%) [1], Avasimibe is ideally suited as a negative control compound for in vivo atherosclerosis studies or as a mechanistic probe to investigate the LDL-elevating effects associated with systemic ACAT inhibition. Researchers investigating alternative ACAT inhibitors or seeking to validate new anti-atherosclerotic mechanisms should utilize Avasimibe to benchmark against the established clinical failure profile.

Studies of ACAT-Statin Combination Mechanisms in Severe Hypercholesterolemia

Avasimibe (750 mg QD) combined with atorvastatin (80 mg QD) enhanced total cholesterol reduction (-22% vs -18%) and triglyceride reduction (-24% vs -13%) compared to atorvastatin alone in HoFH subjects [2]. This evidence supports procurement for research investigating additive or synergistic mechanisms between ACAT inhibition and HMG-CoA reductase inhibition, particularly in models of severe hypercholesterolemia where statin monotherapy provides insufficient lipid control.

CYP2C9-Mediated Drug-Drug Interaction and Metabolism Studies

Avasimibe potently inhibits CYP2C9 (IC50 2.9 μM), more potently than its inhibition of ACAT1 (24 μM) and ACAT2 (9.2 μM), and also inhibits CYP1A2 (IC50 13.9 μM) and CYP2C19 (IC50 26.5 μM) . Additionally, Avasimibe induces CYP3A4 and MDR1 expression [3]. These properties make Avasimibe a valuable tool compound for ADME studies investigating CYP450-mediated metabolism, drug-drug interaction potential, and the interplay between cholesterol metabolism and xenobiotic processing.

Prostate Cancer Research Requiring Dual ACAT1/2 Inhibition

Avasimibe has demonstrated concentration-dependent anti-proliferative effects on prostate cancer cell lines (PC-3, DU145, LNCaP), with 40 μM treatment reducing PC-3 viability by approximately 60% after 72 hours . It also inhibits cell migration (~55% reduction) and invasion (~60% reduction) in PC-3 cells at 20 μM . For researchers investigating the role of cholesterol esterification in prostate cancer progression and metastasis, Avasimibe offers a well-characterized dual ACAT1/2 inhibitor with established cellular efficacy data, though its moderate potency relative to newer ACAT1-selective inhibitors should be considered for potency-sensitive applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avasimibe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.